molecular formula C12H14N2O B11788163 N-Cyclopropylindoline-2-carboxamide

N-Cyclopropylindoline-2-carboxamide

Cat. No.: B11788163
M. Wt: 202.25 g/mol
InChI Key: CUBJUBNXUQDNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylindoline-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound may be limited, its core structure is closely related to well-studied pharmacophores, particularly indole-2-carboxamides, which have demonstrated significant therapeutic potential. Compounds featuring the carboxamide moiety, especially when combined with cyclopropyl and heterocyclic groups, are frequently explored as key scaffolds in drug discovery. Research on analogous structures has shown that the cyclopropyl group can be critical for optimizing a molecule's interaction with hydrophobic pockets in biological targets, influencing both binding affinity and metabolic stability . Furthermore, the indoline/indole carboxamide structure is a recognized scaffold in the development of agents targeting central nervous system disorders and infectious diseases . For instance, similar molecules have been investigated as negative allosteric modulators of GPCRs like the dopamine D2 receptor and as inhibitors for viral targets such as HIV reverse transcriptase . This compound is provided for research purposes to support the exploration of new therapeutic entities, structure-activity relationship (SAR) studies, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-cyclopropyl-2,3-dihydro-1H-indole-2-carboxamide

InChI

InChI=1S/C12H14N2O/c15-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)14-11/h1-4,9,11,14H,5-7H2,(H,13,15)

InChI Key

CUBJUBNXUQDNNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Cyclopropylindoline 2 Carboxamide

Established Synthetic Routes to the N-Cyclopropylindoline-2-carboxamide Core

Established synthetic pathways to the this compound scaffold typically involve a sequence of reactions to first construct the indoline (B122111) nucleus, followed by the introduction of the N-cyclopropyl and C2-carboxamide moieties.

Strategies for Indoline Ring Formation and Functionalization

The indoline ring, a saturated analog of the indole (B1671886) ring, is a key structural motif. Its synthesis often begins with a pre-formed indole, which is subsequently reduced, or is built through cyclization reactions. Classic methods for indole synthesis, such as the Fischer, Bischler, and Larock syntheses, provide access to indole precursors that can then be hydrogenated to the corresponding indoline. beilstein-journals.org

Functionalization of the indoline ring can be achieved through various means. Direct C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions. While the inherent reactivity of the pyrrole (B145914) ring in indoles often directs functionalization to the C2 and C3 positions, strategic use of directing groups and catalysts can achieve functionalization at the C4, C5, C6, and C7 positions of the benzenoid ring. acs.org For indoline substrates specifically, C-H bond functionalization often occurs on the benzene (B151609) ring. nih.gov

Incorporation Techniques for the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a valuable bioisostere in medicinal chemistry, known for enhancing metabolic stability. digitellinc.com Its incorporation onto the nitrogen atom of the indoline ring is a critical step. Traditional methods for installing cyclopropyl groups often rely on the reaction of the indoline nitrogen with a cyclopropyl-containing electrophile, such as a cyclopropyl halide or tosylate, under basic conditions.

Alternative modern approaches include palladium-catalyzed cross-coupling reactions. These methods can involve the use of cyclopropyl organobismuth nucleophiles, which offer the advantage of proceeding at near-ambient temperatures and without the need for strong bases, showing compatibility with a wide range of functional groups. digitellinc.com

Methods for Carboxamide Moiety Introduction and Coupling Reactions

The introduction of the carboxamide moiety at the C2 position is typically the final key step. This is almost universally achieved through an amide coupling reaction between an indoline-2-carboxylic acid precursor and cyclopropylamine (B47189). If the cyclopropyl group is already on the indoline nitrogen, the coupling would be with ammonia (B1221849) or a protected amine equivalent.

The synthesis of the required indole-2-carboxylic acid precursor can be accomplished via methods like the reaction of an arylhydrazine with ethyl pyruvate, followed by saponification of the resulting ester. nih.gov

A variety of coupling reagents are employed to facilitate the formation of the amide bond, which is crucial for synthesizing indole-2-carboxamides. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling agent can significantly impact reaction yield and purity. rsc.org

Table 1: Common Coupling Reagents for Indole-2-carboxamide Synthesis
Reagent NameAbbreviationTypical Co-reagent/AdditiveNotesReference
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphateBOPDiisopropylethylamine (DIPEA)Effective for coupling indole-2-carboxylic acids with amines. mdpi.comnih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideEDC·HClHydroxybenzotriazole (HOBt)A widely used water-soluble carbodiimide (B86325) that provides high yields. rsc.orgnih.gov
N,N'-DicyclohexylcarbodiimideDCC4-Dimethylaminopyridine (DMAP)An older coupling method, can result in lower yields compared to modern reagents. rsc.org
1,1'-CarbonyldiimidazoleCDINone (forms an N-acylimidazole intermediate)Used for in situ activation of the carboxylic acid. rsc.org

Novel Synthetic Approaches and Catalyst Applications

Recent advances in organic synthesis have provided new, more efficient routes to complex molecules like this compound. These methods often rely on transition-metal catalysis to achieve high levels of selectivity and functional group tolerance.

Transition-Metal Catalyzed C-H Functionalization Strategies

Transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds. ncl.res.in For indoles and indolines, catalysts based on metals such as palladium, rhodium, cobalt, and iridium enable the direct activation of C-H bonds, allowing for the introduction of various functional groups with high regioselectivity. nih.govnih.govacs.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more step-economical. nih.gov

For instance, cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been developed to synthesize γ-carbolinones, demonstrating the power of C-H/N-H activation to build complex fused ring systems. acs.org While this specific reaction builds a different scaffold, the underlying principle of using a directing group on a carboxamide to guide a transition metal to a specific C-H bond is highly relevant. Such a strategy could foreseeably be adapted to functionalize the indoline core prior to or during the synthesis of the target molecule.

Table 2: Transition Metals in Indole/Indoline C-H Functionalization
Metal CatalystTypical ApplicationKey FeatureReference
Palladium (Pd)C-H arylation, alkenylation, carbonylationVersatile and widely used for C-C bond formation. beilstein-journals.orgacs.org
Rhodium (Rh)Enantioselective C-H functionalizationEnables the creation of chiral centers with high enantioselectivity. nih.gov
Iridium (Ir)C-H heteroarylationCan provide different regioselectivity (e.g., C4) compared to other metals. acs.org
Cobalt (Co)C-H/N-H annulation, C-H functionalizationAn earth-abundant metal gaining use in C-H activation. ncl.res.inacs.org
Copper (Cu)C-H arylation, alkenylation, alkynylationA cost-effective catalyst for various C-H functionalization reactions. ncl.res.in

Stereoselective Synthesis of this compound Enantiomers

The C2 position of the indoline ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for applications where a single enantiomer is required. Stereoselective synthesis can be achieved through several strategies.

One approach is the use of chiral catalysts in C-H functionalization reactions. For example, rhodium(II) catalysts with chiral ligands have been successfully used for the enantioselective C-H functionalization of indoles at the C3 position by reacting them with diazo compounds, generating products with high enantioselectivity. nih.gov A similar catalytic system could potentially be developed for the C2-functionalization of indolines.

Another strategy is kinetic resolution. An efficient N-acylative kinetic resolution of sulfoximines has been developed using chiral pyridine-N-oxide as a nucleophilic catalyst. acs.org This process selectively acylates one enantiomer of a racemic mixture, allowing for the separation of both the acylated product and the unreacted starting material in enantioenriched forms. acs.org This principle could be applied to a racemic indoline-2-carboxamide or a precursor.

Furthermore, stereoselective methods for constructing the cyclopropane (B1198618) ring itself can be employed. A tandem oxidative cyclization and decarboxylation process has been reported for the facile synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates with excellent diastereoselectivity, highlighting methods to create highly functionalized, stereodefined cyclopropanes. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound involves multi-step processes that allow for systematic modifications of its core components. These synthetic endeavors are crucial for establishing structure-activity relationships (SAR) and optimizing the properties of these molecules.

Modifications to the indoline ring are a key strategy for modulating the biological and physicochemical properties of this compound derivatives. These modifications can influence the molecule's conformation, electronic distribution, and potential interactions with biological targets.

One common approach involves the introduction of substituents at various positions on the benzene ring of the indoline nucleus. Based on synthetic strategies for related indole-2-carboxamides, functional groups such as halogens, alkyls, and methoxy (B1213986) groups can be introduced. For instance, the synthesis of substituted indole-2-carboxylates, precursors to the corresponding carboxamides, can be achieved through the Fisher Indole synthesis, starting from appropriately substituted phenylhydrazine (B124118) hydrochlorides. nih.gov Subsequent reduction of the indole to an indoline would yield the desired scaffold.

Chemoselective arylation at the C-2 position of indole-2-carboxamides has been demonstrated, which could potentially be adapted for indoline systems to create C-2 arylated derivatives. acs.org This would introduce significant structural diversity and allow for the exploration of new chemical space.

Furthermore, the nitrogen atom of the indoline ring (N-1 position) is another site for modification. While the parent compound has a hydrogen at this position, N-alkylation or N-arylation can be performed. The N-arylation of indoles has been a subject of recent study and could potentially be applied to the indoline system. acs.org

A summary of potential modifications to the indoline ring is presented in the table below, based on synthetic routes for analogous compounds.

Modification SiteType of ModificationPotential Synthetic Precursors/Reagents
Benzene Ring (C4, C5, C6, C7)Halogenation, Alkylation, Methoxy substitutionSubstituted Phenylhydrazine Hydrochlorides
C-2 PositionArylationArylating agents with appropriate catalysts
N-1 PositionAlkylation, ArylationAlkyl halides, Aryl boronic acids

The N-cyclopropyl group is a critical feature of the molecule, imparting a degree of conformational rigidity. Altering this substituent can have a significant impact on the molecule's properties.

Synthetic strategies for related carboxamides, such as 1-phenylcyclopropane carboxamides, involve the initial synthesis of a cyclopropane carboxylic acid, which is then coupled with an amine. nih.gov A similar approach could be employed to introduce variations in the N-cyclopropyl moiety of this compound. For example, substituted cyclopropylamines or other small cycloalkylamines could be used in the final amide coupling step with indoline-2-carboxylic acid.

The synthesis of various cyclopropylamine derivatives can be achieved through methods like the cyclopropanation of alkenes followed by functional group transformations to introduce the amine. This would allow for the preparation of analogs with substituents on the cyclopropyl ring, or even the replacement of the cyclopropyl group with other small rings like cyclobutane (B1203170) or cyclopentane (B165970) to probe the effect of ring size.

VariationPotential Synthetic ApproachStarting Materials
Substituted CyclopropylAmide coupling with substituted cyclopropylaminesIndoline-2-carboxylic acid, Substituted cyclopropylamines
Different Cycloalkyl GroupsAmide coupling with other cycloalkylaminesIndoline-2-carboxylic acid, Cyclobutylamine, Cyclopentylamine

One common modification is the N-alkylation or N-arylation of the carboxamide nitrogen. However, in this compound, this position is already substituted with the cyclopropyl group. Therefore, modifications would likely focus on replacing the carboxamide group itself with bioisosteres.

Potential bioisosteric replacements for the carboxamide group include:

Thioamides: These can be synthesized from the corresponding amides using reagents like Lawesson's reagent.

Esters or Ketones: These would require starting from indoline-2-carboxylic acid and coupling it with an alcohol or an organometallic reagent, respectively.

Reverse Amides: Synthesizing an analog where the carbonyl and NH groups are swapped would involve a different synthetic route, potentially starting from 2-aminoindoline and a cyclopropylcarbonyl-containing reagent.

The synthesis of quinoline-2-carboxamides has been explored, where the carboxamide side chain at the C-2 position was varied to investigate structure-activity relationships. researchgate.net This highlights the feasibility of modifying the amide portion of similar heterocyclic carboxamides.

ModificationPotential Synthetic Strategy
Thioamide formationTreatment of the parent carboxamide with a thionating agent
Ester or Ketone formationCoupling of indoline-2-carboxylic acid with alcohols or organometallic reagents
Reverse AmideCoupling of 2-aminoindoline with a cyclopropylcarbonyl derivative

Prodrug strategies can be employed to improve the pharmacokinetic properties of a parent drug. nih.govbldpharm.com For this compound, several prodrug approaches could be conceptualized.

One strategy involves the attachment of a promoiety to the indoline nitrogen (N-1). This could be a group that is cleaved in vivo to release the active parent compound. For example, N-acyloxyalkyl or N-phosphonooxymethyl groups could be installed, which are known to be cleaved by esterases or phosphatases.

Reductive activation is a prodrug strategy that is particularly relevant for targeting hypoxic environments, such as those found in solid tumors. nih.gov This approach involves designing a prodrug that is activated under reductive conditions. For an indoline-containing molecule, this could involve the introduction of a reducible functional group on the aromatic ring, such as a nitro group. Reduction of the nitro group to a hydroxylamine (B1172632) or amine could trigger a cascade reaction leading to the release of the active drug.

Another concept is the design of mutual prodrugs, where the parent compound is linked to another active molecule. nih.gov For instance, this compound could be linked to another therapeutic agent through a cleavable linker attached to the indoline nitrogen.

The table below outlines some potential prodrug strategies.

Prodrug StrategyModificationActivation Mechanism
Bioreversible N-1 substitutionN-Acyloxyalkyl, N-PhosphonooxymethylEnzymatic cleavage (esterases, phosphatases)
Reductive ActivationIntroduction of a nitro group on the benzene ringReduction in hypoxic conditions
Mutual ProdrugLinkage to another drug at the N-1 positionCleavage of the linker

Structure Activity Relationship Sar Studies of N Cyclopropylindoline 2 Carboxamide Analogs

Elucidation of Key Pharmacophoric Features within the N-Cyclopropylindoline-2-carboxamide Scaffold

The this compound scaffold possesses several key pharmacophoric features that are essential for its biological activity. These features have been elucidated through extensive SAR studies and computational modeling of related indole (B1671886) and indoline-2-carboxamide derivatives. The core structure can be broken down into three main components: the indoline (B122111) ring, the N-cyclopropyl moiety, and the carboxamide linker.

The indoline ring system serves as a crucial anchor, often engaging in hydrophobic and van der Waals interactions with the target protein. The nitrogen atom of the indoline ring can act as a hydrogen bond donor, a feature that can be critical for binding affinity. nih.gov Furthermore, the aromatic portion of the indoline ring provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to enhance target engagement.

The N-cyclopropyl group attached to the amide nitrogen is a key determinant of both potency and metabolic stability. This small, rigid ring system can fit into specific hydrophobic pockets within the target's binding site. Its conformational rigidity can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. nih.govrsc.org

In essence, a general pharmacophore model for this class of compounds would include a hydrophobic region corresponding to the indoline ring, a hydrogen bond donor/acceptor group from the carboxamide, and a specific hydrophobic feature represented by the N-cyclopropyl group.

Impact of Substituent Patterns on Biological Activity and Selectivity

Substitutions on the indoline ring have a profound impact on the biological activity and selectivity of this compound analogs.

Position 2: The carboxamide group at position 2 is a cornerstone of activity. Studies on related indole-2-carboxamides have shown that this moiety is essential for inhibitory activity against various enzymes and proteins, primarily through the formation of hydrogen bonds. nih.gov The stereochemistry at the 2-position is also critical, with often only one enantiomer exhibiting the desired biological activity.

Position 3: Modifications at the 3-position of the indole ring in related compounds have been shown to significantly impact allosteric modulation of receptors like the cannabinoid CB1 receptor. nih.gov The introduction of short alkyl groups at this position can enhance potency. For instance, in a series of 1H-indole-2-carboxamides, small alkyl groups at the C3 position were found to be favorable for activity. nih.gov

Position 5: Substitution at the 5-position of the indoline ring is a key area for modulating activity and physicochemical properties. In studies of related indole-2-carboxamides, the introduction of a chloro or fluoro group at the 5-position enhanced potency at the CB1 receptor. nih.gov In a different series of indole-2-carboxamides with anti-Trypanosoma cruzi activity, small, electron-donating groups like methyl and cyclopropyl (B3062369) at the 5-position were favored for good potency. nih.gov Conversely, electron-withdrawing groups such as halogens and trifluoromethyl at this position resulted in a loss of activity.

Position 6: While less explored than the 5-position, substitution at the 6-position can also influence activity. For example, in a series of indole-2-carboxamides targeting mycobacterial MmpL3, substitutions at both the 5- and 6-positions were investigated, leading to potent inhibitors. nih.gov

The following table summarizes the effects of indoline ring substitutions from various studies on related carboxamide scaffolds.

PositionSubstituentEffect on ActivityTarget/AssayReference
3 Short alkyl groupsEnhanced potencyCB1 allosteric modulation nih.gov
5 Chloro, FluoroEnhanced potencyCB1 allosteric modulation nih.gov
5 Methyl, CyclopropylGood potencyAnti-Trypanosoma cruzi nih.gov
5 Halogens, CF3InactiveAnti-Trypanosoma cruzi nih.gov

The N-cyclopropyl moiety plays a multifaceted role in the interaction of these ligands with their biological targets. Its inclusion is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and selectivity. nih.govscientificupdate.com

The cyclopropyl group is a small, rigid, and lipophilic substituent. Its rigidity can help to lock the molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to the binding affinity. rsc.org This conformational constraint can be particularly important for fitting into well-defined hydrophobic pockets within a receptor or enzyme active site.

From a metabolic standpoint, the carbon-hydrogen bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to improved pharmacokinetic properties, such as a longer half-life. However, it is important to note that metabolism of cyclopropylamines can sometimes lead to reactive intermediates. hyphadiscovery.com

The electronic properties of the cyclopropyl group, with its enhanced π-character, can also influence ligand-target interactions. It can participate in favorable hydrophobic interactions and potentially π-stacking interactions within the binding site. rsc.org In some cases, the cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or carbonyl group, while offering improved metabolic stability.

In the context of N-cyclopropylindoline-2-carboxamides, the cyclopropyl group is crucial for occupying a specific hydrophobic sub-pocket in the target protein. Its size and shape are often optimal for maximizing van der Waals contacts and displacing water molecules from the binding site, thereby increasing binding affinity.

Modifications to the carboxamide linker itself can have a dramatic effect on potency and selectivity. The carboxamide group is a key hydrogen bonding motif, and any alterations can disrupt these critical interactions.

Studies on related indole-2-carboxamides have demonstrated that the carboxamide functionality is often required for activity. nih.gov For instance, replacing the carboxamide with a non-classical isostere like a sulfonamide can lead to a complete loss of potency. nih.gov

The substituents on the amide nitrogen are also critical. In the case of N-cyclopropylindoline-2-carboxamides, the cyclopropyl group is a key feature. However, exploring other N-substituents has provided valuable SAR insights. For example, in a series of indoline-2-carboxamides targeting Trypanosoma brucei, the potency trend for the amine at the R2 position (part of the carboxamide) was found to be NHMe > NHEt > NH2. nih.gov

Furthermore, attaching different chemical moieties to the carboxamide can modulate selectivity for different biological targets. For example, in a series of indole-2-carboxamides, the introduction of various amino groups at different positions on a phenyl ring attached to the carboxamide significantly influenced their activity as CB1 receptor allosteric modulators. nih.gov

The following table illustrates the impact of carboxamide modifications in related compound series.

ModificationEffect on ActivityTarget/AssayReference
Replacement with SulfonamideComplete loss of potencyAnti-Trypanosoma cruzi nih.gov
N-Methyl substitutionHigher potency than N-Ethyl or NH2Anti-Trypanosoma brucei nih.gov
Phenyl ring substitutions (off the amide)Modulated CB1 allosteric activityCB1 allosteric modulation nih.gov

Conformational Analysis and its Relationship to Activity Profiles

The indoline ring itself is not planar and can adopt different puckered conformations. The substituents on the indoline ring can influence its preferred conformation, which in turn can affect the orientation of the crucial 2-carboxamide group.

The N-cyclopropyl group, being a rigid triangle, has a well-defined geometry. However, the rotation around the N-C(cyclopropyl) bond and the C(O)-N bond of the carboxamide linker will determine the spatial disposition of the cyclopropyl group relative to the indoline scaffold. Computational modeling and NMR studies on related molecules are often employed to predict the lowest energy conformations and to understand how these conformers might interact with a biological target.

The planarity of the amide bond in the carboxamide linker restricts rotation, but the torsion angles on either side of this bond (phi and psi angles in peptide chemistry) are key conformational parameters. The preferred values of these torsion angles will be influenced by the steric bulk of the N-cyclopropyl group and the substituents on the indoline ring.

A strong correlation often exists between the preferred conformation of a molecule in solution and its biological activity. For a molecule to be active, it must be able to adopt a "bioactive conformation" that allows for optimal interactions with the target. Molecules that are pre-disposed to adopt this bioactive conformation, due to inherent conformational rigidity or favorable intramolecular interactions, often exhibit higher potency. The rigid N-cyclopropyl group can contribute to this by limiting the number of accessible conformations, thereby reducing the entropic cost of binding. rsc.org

Mechanistic Studies of N Cyclopropylindoline 2 Carboxamide Action

Elucidation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. ucl.ac.uk The study of enzyme inhibition is critical in pharmacology as many drugs function by inhibiting specific enzymes. The mechanisms by which a compound like N-Cyclopropylindoline-2-carboxamide could inhibit an enzyme can be classified based on its interaction with the enzyme and its substrate.

The primary types of reversible enzyme inhibition are distinguished by how the inhibitor interacts with the enzyme's active site and the enzyme-substrate complex. ucl.ac.uk

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds directly to the active site of the enzyme, thereby preventing the actual substrate from binding. patsnap.comknyamed.comkhanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. patsnap.comyoutube.com In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration needed for half-maximal activity, increases, indicating a lower affinity of the enzyme for its substrate. knyamed.comyoutube.com

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a location on the enzyme other than the active site, known as an allosteric site. patsnap.comyoutube.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov Consequently, increasing the substrate concentration does not reverse the inhibition. patsnap.comnih.gov This mechanism results in a decrease in Vmax while the Km remains unchanged. knyamed.comnih.gov

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex. This mode of inhibition leads to a decrease in both Vmax and Km. khanacademy.orgyoutube.com

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. nih.gov This type of inhibition affects both the Km and the Vmax. The formal mechanism implies the inhibitor can bind to the active site of the free enzyme and an allosteric site on the enzyme-substrate complex. nih.gov

Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on Km
CompetitiveActive Site (competes with substrate)UnchangedIncreases
Non-CompetitiveAllosteric Site (binds to E or ES complex)DecreasesUnchanged
UncompetitiveEnzyme-Substrate (ES) Complex OnlyDecreasesDecreases
MixedBinds to both E and ES complexDecreasesVaries (Increases or Decreases)

Inhibition strategies can also be defined by the nature and strength of the inhibitor's binding to the enzyme.

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds or ionic bonds. youtube.comintactone.com These interactions are temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function. ucl.ac.ukintactone.com Competitive, non-competitive, and uncompetitive inhibition are typically reversible processes. ucl.ac.uk The strength of a reversible inhibitor is often quantified by its inhibition constant (Ki), which is the concentration needed to produce half-maximum inhibition. ucl.ac.uknih.gov

Irreversible (Covalent) Inhibition: Irreversible inhibitors typically form a stable, covalent bond with the enzyme, often at the active site. ucl.ac.ukyoutube.comnih.gov This permanently inactivates the enzyme molecule. ucl.ac.uk This type of inhibition is time-dependent, and its effectiveness is measured by the inactivation rate constant (k_inact) and the inhibitor concentration that yields half-maximal inactivation (K_I). nih.gov While some irreversible inhibitors bind non-covalently, the term is most often associated with covalent bond formation. youtube.com Covalent inhibitors can offer prolonged duration of action and high biochemical efficiency. nih.gov

CharacteristicReversible InhibitionIrreversible Inhibition
Bonding TypeNon-covalent (weak electric forces)Typically Covalent (strong)
DurationTemporaryPermanent or very long-lasting
Enzyme RecoveryEnzyme activity is restored upon inhibitor removalEnzyme is permanently inactivated
Examples of MechanismsCompetitive, Non-competitive, UncompetitiveCovalent modification of active site residues

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can fine-tune the function of the target protein. Research into related indole-2-carboxamide compounds has provided significant insights into this mechanism, particularly at the Cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR). nih.govnih.gov

Studies on two indole-2-carboxamide derivatives, ICAM-a and ICAM-b, have shown that they act as allosteric modulators of the CB1 receptor. nih.govnih.gov These compounds were found to enhance the binding of the orthosteric agonist CP55,940. nih.govnih.gov ICAM-b, in particular, demonstrated strong positive cooperativity. nih.govnih.gov Interestingly, while enhancing agonist binding, ICAM-b displayed negative modulatory effects on the G-protein coupling to the CB1 receptor. nih.govnih.gov This demonstrates a key feature of allosteric modulation: the ability to selectively influence specific downstream signaling pathways. nih.gov

Pharmacological Characterization of Indole-2-Carboxamide Derivatives at the CB1 Receptor
CompoundEffect on Agonist (CP55,940) BindingEffect on G-protein CouplingEffect on ERK Signaling
ICAM-aEnhanced binding (Positive Cooperativity)Not specifiedNot specified
ICAM-bStrongly enhanced binding (Strong Positive Cooperativity)Negative modulation (Inhibition)Induced β-arrestin-mediated activation
Data derived from studies on indole-2-carboxamide derivatives related to this compound. nih.govnih.gov

Preclinical Pharmacological and in Vitro Evaluation of N Cyclopropylindoline 2 Carboxamide

In Vitro Efficacy and Selectivity Profiling

In the early stages of drug development, a compound like N-Cyclopropylindoline-2-carboxamide would undergo a battery of in vitro tests to determine its biological activity and potential for off-target effects.

Cell-Based Functional Assays

These assays are critical for understanding how a compound affects cellular processes in a controlled laboratory setting.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. Cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific regulatory DNA sequence. An active compound could, for example, inhibit the expression of a gene involved in a disease process, leading to a measurable decrease in the reporter signal.

HIV-1 Replication Assays in Human Peripheral Blood Mononuclear Cells (PBMCs): To assess antiviral activity, a compound would be introduced to PBMCs infected with HIV-1. nih.govnibsc.org The efficacy of the compound would be determined by measuring the reduction in viral replication, often by quantifying viral proteins (like p24) or reverse transcriptase activity in the cell culture supernatant. nih.govnibsc.org

Biochemical Enzyme Activity Assays

These assays directly measure the effect of a compound on a purified enzyme, providing insights into its mechanism of action. For instance, if this compound were being investigated as an inhibitor of a specific viral enzyme like HIV-1 ribonuclease H, it would be tested for its ability to block the enzyme's catalytic function in a cell-free system. nih.gov

Counter-Screening for Off-Target Interactions

It is crucial to identify unintended interactions that could lead to adverse effects.

hERG Channel Binding: The hERG potassium channel is vital for cardiac repolarization. nih.gov Blockade of this channel can lead to life-threatening arrhythmias. nih.gov Automated patch-clamp electrophysiology is a common method to assess a compound's potential for hERG channel inhibition. nih.gov

P-glycoprotein (Pgp) Efflux: Pgp is a transporter protein that can pump drugs out of cells, reducing their efficacy and contributing to multidrug resistance. frontiersin.orgresearchgate.netnih.govnih.gov Assays using cell lines that overexpress Pgp are used to determine if a compound is a substrate or inhibitor of this efflux pump. frontiersin.orgresearchgate.netnih.govnih.gov

In Vitro Selectivity against other targets and cell types

A desirable drug candidate should be highly selective for its intended target. Therefore, a compound would be tested against a panel of other related and unrelated receptors, enzymes, and ion channels to ensure it does not have significant activity that could cause unwanted side effects. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Non-Human Models

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development.

In Vitro Metabolic Stability Assessment

These assays predict how a compound will be metabolized in the body.

Microsomal Stability: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govnih.gov Incubating a compound with liver microsomes from different species (including human) allows for the determination of its metabolic half-life and intrinsic clearance, providing an early indication of its stability in a biological system. nih.govnih.gov

CYP Inhibition: It is important to determine if a compound inhibits any of the major CYP enzymes (e.g., CYP3A4, CYP2D6), as this can lead to drug-drug interactions. nih.govnih.gov This is typically assessed by incubating the compound with human liver microsomes and specific CYP substrate probes. nih.govnih.gov

Without specific data for this compound, the tables and detailed research findings requested in the prompt cannot be generated. The information provided above serves as a general overview of the preclinical evaluation process for a novel chemical entity.

Non-Human In Vivo Pharmacokinetic Studies

The characterization of a drug candidate's pharmacokinetic profile in animal models is a critical step in preclinical development. These studies provide essential information on the systemic exposure, absorption, distribution, and potential for extended-release formulations. While specific data for this compound is not publicly available, the general principles of such investigations can be outlined.

Typically, in vivo pharmacokinetic studies involve administering the compound to animal models, such as rodents (mice or rats) and sometimes larger animals, through various routes. Blood samples are then collected at multiple time points to measure the concentration of the drug in plasma. These data are used to construct concentration-time curves and calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters in Preclinical In Vivo Studies

ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug after administration.
Tmax Time at which Cmax is observed.
AUC (Area Under the Curve) The total drug exposure over time.
t1/2 (Half-life) The time required for the concentration of the drug in the body to be reduced by one-half.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

The evaluation of a compound's absorption and distribution provides insights into how it moves through the body and reaches its target sites. For compounds intended for oral administration, bioavailability studies are crucial to determine the fraction of the administered dose that reaches systemic circulation. The potential for extended-release formulations is often explored to maintain therapeutic drug concentrations over a prolonged period, potentially improving efficacy and patient compliance.

Establishment of PK/PD Relationships in Preclinical Animal Models

The establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship is fundamental to understanding the link between drug exposure and its pharmacological effect. nih.govnih.gov This relationship helps in predicting the therapeutic efficacy and in the selection of a dosing regimen for further clinical studies. nih.gov

In preclinical animal models, the PK/PD relationship is established by correlating the pharmacokinetic parameters (as described in the previous section) with a specific pharmacodynamic endpoint. This endpoint is a measurable physiological or biochemical marker that reflects the drug's activity. The goal is to identify which PK parameter (e.g., Cmax, AUC, or time above a minimum effective concentration) best predicts the observed effect.

Table 2: Components of Preclinical PK/PD Relationship Establishment

ComponentDescription
Pharmacokinetic (PK) Data Plasma concentration-time profiles of the drug in the animal model.
Pharmacodynamic (PD) Endpoint A measurable biological response to the drug (e.g., enzyme inhibition, receptor occupancy, or a physiological change).
PK/PD Modeling Mathematical models used to describe and quantify the relationship between drug concentration and its effect over time.

For a hypothetical compound like this compound, researchers would first identify a relevant biomarker of its activity. Following administration of a range of doses to animal models, both the plasma concentrations of the compound and the changes in the biomarker would be measured over time. By analyzing these two sets of data together, a PK/PD model can be developed. This model can then be used to simulate the expected pharmacological response at different dose levels and to support the translation of preclinical findings to human studies. nih.gov

Computational Chemistry and in Silico Modeling for N Cyclopropylindoline 2 Carboxamide Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Cyclopropylindoline-2-carboxamide, docking studies are instrumental in understanding its binding mechanisms and in the discovery of novel analogs.

Ligand-Protein Docking for Binding Mode Prediction

To predict how this compound and its derivatives interact with a specific protein target, ligand-protein docking simulations are performed. This process involves placing the compound into the binding site of a receptor and evaluating the binding affinity. For instance, in the study of analogous carboxamide-based compounds, molecular docking has been used to predict binding affinity and interactions with target enzymes. mdpi.com The accuracy of these predictions is often validated by comparing the docked pose with the conformation of a known ligand within the crystal structure of the protein. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity. mdpi.com

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. In the case of this compound, virtual screening can be employed to discover novel analogs with potentially improved activity. This process typically involves docking a large database of compounds against a target protein and ranking them based on their predicted binding affinity. nih.gov The top-ranking compounds can then be selected for further experimental testing. This approach has been successfully used to identify potential inhibitors for various targets by screening databases like the National Cancer Institute (NCI) database. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies are applied to understand the structure-activity relationships of this compound derivatives. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structural information. drugdesign.orgrsc.org These methods have been successfully applied to various series of compounds to build predictive models for their biological activities. mdpi.comrsc.org For example, 3D-QSAR models have been developed for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, demonstrating good predictive capabilities. rsc.org

Derivation of Molecular Descriptors for Activity Prediction

A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors. The selection of appropriate descriptors is critical for developing a robust and predictive QSAR model. nih.gov For instance, in the study of quinoline derivatives, a large number of 2D and 3D descriptors are generated to establish a correlation between the molecular structure and biological activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
Constitutional Molecular weight, Number of atoms, Number of rings
Topological Wiener index, Randic index
Geometrical Molecular surface area, Molecular volume
Electronic Dipole moment, HOMO/LUMO energies
Physicochemical LogP, Molar refractivity

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug design, especially when the 3D structure of the target protein is unknown. creative-biolabs.com A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Ligand-based pharmacophore models are generated by superimposing a set of active molecules and extracting common chemical features that are essential for their biological activity. creative-biolabs.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds that possess the desired features. biointerfaceresearch.com This approach has been successfully used to identify novel inhibitors for various targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.com This technique can provide a detailed picture of the conformational landscape of a molecule and its dynamic interactions with a biological target, such as a protein receptor or enzyme. nih.govmdpi.com

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable. For instance, research on the conformational properties of the parent (S)‐indoline (B122111)‐2‐carboxylic acid has shown that this scaffold has a notable tendency to influence the cis-trans isomerism of amide bonds, a key conformational feature that can impact biological activity. nih.gov An MD simulation of this compound would allow researchers to explore how the N-cyclopropyl substituent influences the conformational preferences of the indoline ring and the carboxamide group. Such a study would involve simulating the molecule in a solvated environment to observe its dynamic behavior, identify low-energy conformations, and understand the rotational barriers of key bonds.

Furthermore, if a biological target for this compound is identified, MD simulations can be employed to model the binding dynamics of the ligand-protein complex. This would provide insights into the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the role of solvent molecules in the binding event. mdpi.com This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. For example, MD simulations have been successfully used to study the binding modes of various carboxamide-containing compounds, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, with their target proteins, revealing critical interactions that guide further optimization. rsc.org

A hypothetical molecular dynamics study on this compound could yield data such as those presented in the interactive table below, which illustrates the type of conformational and energetic data that can be extracted from such simulations.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound
Simulation Time (ns)Dominant ConformationPotential Energy (kcal/mol)Key Dihedral Angle (°)
0-10Extended-150.5175.2
10-20Folded-155.8-65.4
20-30Extended-151.2178.9
30-40Twisted-153.190.1
40-50Folded-156.2-68.0

Bioisosteric Replacements and Scaffold Hopping Approaches in silico

Bioisosteric replacement and scaffold hopping are two closely related and powerful strategies in drug design aimed at identifying novel chemical entities with improved properties while retaining the desired biological activity. researchgate.net Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov

For this compound, in silico approaches can be used to explore a multitude of bioisosteric replacements and scaffold hops. For example, the indoline scaffold itself could be a subject of replacement. Studies on related indole-2-carboxamides have explored replacing the indole (B1671886) core with other heterocyclic systems like isoquinolines, azaindoles, benzofurans, and benzimidazoles to probe the structural requirements for biological activity. acs.org While in that particular study the indole core was found to be optimal, it highlights the methodology that could be applied to the indoline scaffold of this compound.

Computational tools can be used to screen virtual libraries of compounds where the indoline nucleus is replaced with other scaffolds that present a similar vector and orientation of the cyclopropyl (B3062369) and carboxamide substituents. For instance, a scaffold hopping approach was successfully used to transition from an indole core to an indazole framework in the development of dual MCL-1/BCL-2 inhibitors, demonstrating the utility of this strategy in identifying novel and patentable chemical matter. rsc.org

Similarly, the carboxamide functional group is a common target for bioisosteric replacement. Computational models can help to evaluate potential replacements, such as sulfonamides, tetrazoles, or other five-membered heterocycles, for their ability to mimic the hydrogen bonding and steric profile of the original amide while potentially offering advantages in terms of metabolic stability or cell permeability. acs.org

The following interactive table presents a hypothetical exploration of bioisosteric replacements and scaffold hopping ideas for this compound that could be evaluated computationally.

Table 2: In Silico Exploration of Bioisosteric Replacements and Scaffold Hopping for this compound
Original MoietyProposed Replacement/HopRationalePredicted Property Change
Indoline ScaffoldIndazole ScaffoldMaintain aromaticity and hydrogen bonding potential. rsc.orgImproved metabolic stability.
Indoline ScaffoldTetrahydroquinoline ScaffoldSimilar saturated heterocyclic core. acs.orgAltered lipophilicity.
Carboxamide LinkerSulfonamide LinkerMimic hydrogen bond acceptor/donor properties. acs.orgIncreased metabolic stability.
Carboxamide Linker1,2,4-Oxadiazole LinkerRigid bioisostere with similar electronic properties.Improved cell permeability.
Cyclopropyl GroupCyclobutyl GroupSlightly larger cycloalkyl group to probe steric tolerance.Potential for increased van der Waals interactions.

Lack of Specific Data on this compound in Drug Discovery and Development

Extensive research into the drug discovery and development context of the chemical compound This compound reveals a significant lack of publicly available information directly pertaining to its involvement in high-throughput screening, lead optimization, or its specific application as a research tool. While the broader class of carboxamide derivatives is prevalent in medicinal chemistry literature, data focusing solely on this compound is not available.

The provided outline requires a detailed analysis of this specific compound's journey through the drug discovery pipeline, from initial screening to its use as a chemical probe. However, database searches and literature reviews did not yield specific studies or datasets for this compound that would allow for a thorough and scientifically accurate discussion as per the requested structure.

Information is available for structurally related compounds, such as cyclopropane (B1198618) carboxamide and quinoline carboxamide derivatives, which have been investigated for various biological activities. For instance, studies on other cyclopropane-containing carboxamides have detailed their synthesis and antimicrobial or antifungal properties. Similarly, various quinoline carboxamides have been explored as potential therapeutic agents. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

The absence of dedicated research findings on this compound prevents a detailed discussion on the following key areas outlined in the request:

Drug Discovery and Development Context for N Cyclopropylindoline 2 Carboxamide

Analytical and Spectroscopic Characterization of N Cyclopropylindoline 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are instrumental in mapping the carbon-hydrogen framework of N-Cyclopropylindoline-2-carboxamide.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indoline (B122111) ring, the cyclopropyl (B3062369) group, and the carboxamide moiety. The aromatic protons of the indoline core would likely appear in the downfield region (approximately 6.5-7.5 ppm), exhibiting characteristic splitting patterns based on their substitution. The protons on the five-membered ring of the indoline scaffold would resonate at higher field strengths compared to the aromatic protons. The methine proton at the C2 position, being adjacent to both a nitrogen atom and a carbonyl group, would have a unique chemical shift. The protons of the cyclopropyl group would exhibit complex splitting patterns in the upfield region of the spectrum (typically below 2.0 ppm) due to geminal and vicinal coupling. The amide proton (NH) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be observed significantly downfield (around 170 ppm). The aromatic carbons of the indoline ring would resonate in the 110-150 ppm range, while the aliphatic carbons of the indoline and cyclopropyl groups would appear at higher field strengths.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Indoline Aromatic CH7.0 - 7.5110 - 130
Indoline Aromatic Quaternary C-140 - 155
Indoline C2-H3.5 - 4.060 - 70
Indoline CH₂3.0 - 3.530 - 40
Cyclopropyl CH2.5 - 3.025 - 35
Cyclopropyl CH₂0.5 - 1.55 - 15
Amide NH7.5 - 8.5-
Amide C=O-170 - 175

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the compound's elemental formula.

In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular weight. Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation, with characteristic cleavages occurring at the amide bond and within the indoline ring system.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M+H]⁺Calculated exact mass + 1.0078
[M+Na]⁺Calculated exact mass + 22.9898

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying the target compound. In the context of this compound, an LC-MS method would be developed to separate it from starting materials, byproducts, and degradation products. The retention time from the LC component provides one level of identification, while the mass spectrum provides definitive confirmation of the compound's identity and purity at that retention time.

Illustrative LC-MS Parameters for this compound

Parameter Condition
Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (with formic acid)
Flow Rate 0.5 mL/min
Detection ESI-MS (Positive Ion Mode)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for its preparative purification. A validated HPLC method, typically employing a UV detector, can quantify the compound and its impurities with high precision and accuracy. The retention time of the main peak serves as an identifier under specific chromatographic conditions, and the peak area is proportional to the concentration of the compound, allowing for purity determination.

Typical HPLC Conditions for this compound Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of aqueous buffer and organic solvent
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropylindoline-2-carboxamide and its derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or palladium-catalyzed coupling reactions. For example, 1-(2-(4-Chlorophenoxy)acetyl)-N-cyclopropylindoline-2-carboxamide was prepared using a general procedure involving cyclopropaneamine and chloroacetyl intermediates under reflux conditions . Optimization includes controlling reaction time (e.g., 4–24 hours) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via silica gel chromatography (e.g., PE/EtOAc gradients) is critical, with yields ranging from 59% to 87% depending on substituents .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Use multi-spectral validation:

  • 1H/13C NMR : Characterize cyclopropyl and indoline protons (e.g., δH 8.49 ppm for NH in 51 and δC 170–175 ppm for carboxamide carbonyls) .
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1680 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for Trypanosoma brucei protease targets) with IC50 determination via dose-response curves .
  • Cellular Uptake : Assess blood-brain barrier penetration using MDCK-MDR1 monolayers and LC-MS quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the indoline 5-position to enhance metabolic stability .
  • LogP Optimization : Replace hydrophobic moieties (e.g., cyclopentane) with polar groups (e.g., hydroxypropyl) to reduce plasma protein binding .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like glycogen phosphorylase .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Control Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC50 values may arise from variations in enzyme sources (recombinant vs. native) .
  • Mechanistic Profiling : Validate off-target effects via kinome-wide screening or CRISPR-Cas9 gene knockout models .

Q. What advanced techniques are recommended for studying metabolic pathways of this compound derivatives?

  • Methodological Answer :

  • LC-HRMS/MS : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using human liver microsomes .
  • Isotope Tracing : Use 13C-labeled cyclopropyl groups to track metabolic fate in vivo .
  • CYP450 Inhibition Assays : Screen for drug-drug interaction risks using fluorometric kits (e.g., CYP3A4/2D6 isoforms) .

Data Analysis & Interpretation

Q. How can researchers resolve spectral overlaps in NMR data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve proton-proton coupling (e.g., indoline H6/H7) and assign carbons unambiguously .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., cyclopropyl ring puckering) by acquiring spectra at 25°C and −40°C .

Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes .
  • Bootstrap Resampling : Estimate confidence intervals for IC50 values with 10,000 iterations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.